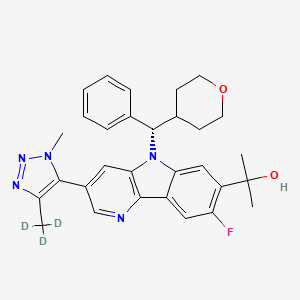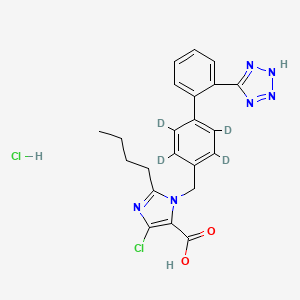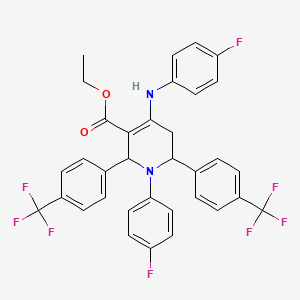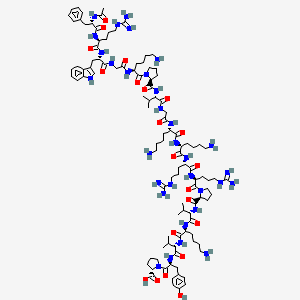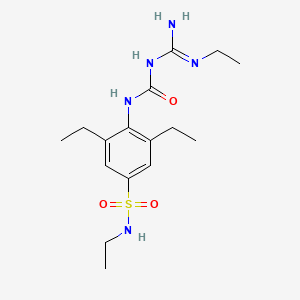
Adefovir-d4 phosphate (triethylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adefovir-d4 phosphate (triethylamine) is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in scientific research, particularly in the study of viral infections such as hepatitis B. The compound is characterized by its molecular formula C8H9D4N5O7P2•xC6H15N and a molecular weight of 357.19 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adefovir-d4 phosphate (triethylamine) involves the deuteration of adefovir, followed by phosphorylation and subsequent reaction with triethylamine. The process typically includes the following steps:
Deuteration: Adefovir is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated adefovir is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride.
Triethylamine Reaction: The phosphorylated product is reacted with triethylamine to form the final compound.
Industrial Production Methods: Industrial production of adefovir-d4 phosphate (triethylamine) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions: Adefovir-d4 phosphate (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce deuterated alcohols.
科学研究应用
Adefovir-d4 phosphate (triethylamine) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of viral replication and inhibition, particularly for hepatitis B virus.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various applications.
作用机制
Adefovir-d4 phosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase. The compound is incorporated into the viral DNA during replication, leading to chain termination. This mechanism effectively halts the replication of the virus. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes .
相似化合物的比较
Adefovir: The non-deuterated analog of adefovir-d4 phosphate.
Tenofovir: Another nucleotide analog reverse transcriptase inhibitor used in the treatment of viral infections.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor with similar antiviral properties.
Uniqueness: Adefovir-d4 phosphate (triethylamine) is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development.
属性
分子式 |
C14H28N6O7P2 |
|---|---|
分子量 |
458.38 g/mol |
IUPAC 名称 |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI 键 |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
规范 SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
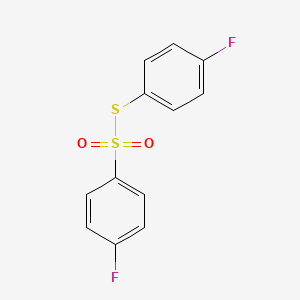

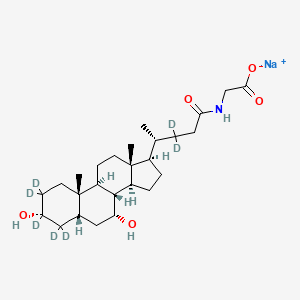
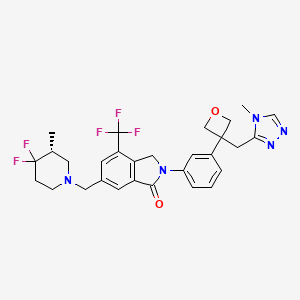
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
